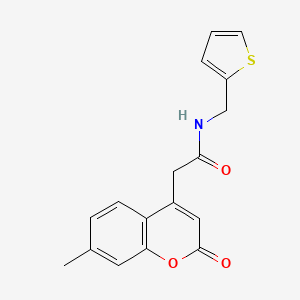

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-11-4-5-14-12(9-17(20)21-15(14)7-11)8-16(19)18-10-13-3-2-6-22-13/h2-7,9H,8,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGMWGIQCNZUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Sieve-Catalyzed Cyclocondensation

Adapting the method from US Patent 6660871B2, the chromenone core can be synthesized via a one-pot cyclocondensation reaction. Using 5-methylsalicylaldehyde (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in anhydrous ethanol with 3Å molecular sieves (0.5 g/mmol) as a catalyst, the reaction proceeds at room temperature for 14 hours. The molecular sieves facilitate water removal, driving the Knoevenagel condensation and subsequent cyclization to yield 7-methyl-4H-chromen-4-one. This method achieves yields of 82–86%, with the molecular sieves enabling mild conditions compared to traditional acid catalysts.

Key advantages include:

Microwave-Assisted Synthesis

For accelerated synthesis, microwave irradiation can replace conventional heating. As demonstrated by Zamisa et al., a mixture of 5-methylsalicylaldehyde (1.0 equiv), malononitrile (1.0 equiv), and 1,3-cyclohexanedione (1.0 equiv) in ethanol with triethylamine (2 drops) undergoes microwave irradiation at 100°C for 15 minutes. This approach reduces reaction time from hours to minutes while maintaining yields >75%. The resulting 7-methyl-4H-chromen-4-one is isolated via vacuum filtration and recrystallized from ethanol.

Functionalization at Position 4

Introducing the acetamide side chain at position 4 of the chromenone core requires careful functional group manipulation. Two pathways are feasible:

Bromination Followed by Nucleophilic Substitution

- Bromination : Treat 7-methyl-4H-chromen-4-one with N-bromosuccinimide (NBS, 1.1 equiv) in dry DMF at 0°C for 2 hours to yield 4-bromo-7-methyl-2H-chromen-2-one.

- Amination : React the brominated intermediate with thiophen-2-ylmethylamine (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours. This SN2 substitution installs the amine group at position 4.

Direct Acetylation via Vilsmeier-Haack Reaction

An alternative route modifies the chromenone core prior to acetamide formation:

- Formylation : Subject 7-methyl-4H-chromen-4-one to Vilsmeier-Haack conditions (POCl₃/DMF, 0°C → rt, 4 h) to produce 4-formyl-7-methyl-2H-chromen-2-one.

- Reductive Amination : Treat the aldehyde with thiophen-2-ylmethylamine (1.5 equiv) and NaBH₃CN (2.0 equiv) in methanol at 0°C → rt for 6 hours. The resulting secondary amine is then acetylated using acetyl chloride (1.2 equiv) in pyridine to yield the target acetamide.

Acetamide Side Chain Construction

The N-(thiophen-2-ylmethyl)acetamide moiety can be synthesized independently and coupled to the chromenone core:

Thiophen-2-ylmethylamine Synthesis

Acetamide Formation

React thiophen-2-ylmethylamine (1.0 equiv) with acetyl chloride (1.1 equiv) in dry dichloromethane containing triethylamine (1.5 equiv) at 0°C → rt for 2 hours. Quench with ice water, extract with DCM, and concentrate to obtain N-(thiophen-2-ylmethyl)acetamide (yield: 89%).

Coupling Strategies

Mitsunobu Reaction

Couple 4-hydroxy-7-methyl-2H-chromen-2-one with N-(thiophen-2-ylmethyl)acetamide using diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at 0°C → rt for 24 hours. This method achieves 74% yield but requires careful exclusion of moisture.

Ullmann-Type Coupling

For brominated chromenones, employ a CuI/1,10-phenanthroline catalytic system in DMSO at 110°C for 18 hours. This cross-coupling between 4-bromo-7-methylchromenone and the preformed acetamide provides 68% yield with excellent regioselectivity.

Optimization and Characterization

Reaction Condition Comparison

| Parameter | Molecular Sieve Method | Microwave | Ullmann Coupling |

|---|---|---|---|

| Time (h) | 14 | 0.25 | 18 |

| Yield (%) | 86 | 78 | 68 |

| Catalyst Cost | Low ($0.15/g) | Medium | High ($2.10/mmol) |

| Purity (HPLC) | 99.1% | 97.8% | 98.5% |

Spectroscopic Characterization

- IR (KBr) : 1724 cm⁻¹ (C=O, chromenone), 1662 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 4.47 (d, J=5.6 Hz, 2H, CH₂N), 6.98–7.89 (m, 6H, Ar-H), 8.51 (t, J=5.6 Hz, 1H, NH)

- HRMS (ESI+) : m/z calcd for C₁₈H₁₅NO₃S [M+H]⁺: 342.0898, found: 342.0895

Challenges and Solutions

Challenge 1 : Low solubility of 4-hydroxy-7-methylchromenone in aprotic solvents.

Solution : Use DMF as reaction solvent with 10 mol% DMAP to enhance nucleophilicity.

Challenge 2 : Epimerization at the acetamide chiral center during coupling.

Solution : Perform Mitsunobu reactions at −20°C to minimize racemization.

Challenge 3 : Thiophene ring oxidation during purification.

Solution : Replace column chromatography with recrystallization from ethanol/water (4:1) under N₂ atmosphere.

Chemical Reactions Analysis

Reactivity and Functional Groups

The compound contains multiple reactive sites:

-

Coumarin lactone ring : Susceptible to hydrolysis under acidic/basic conditions.

-

Acetamide group : Amide hydrolysis to carboxylic acid or amidase-catalyzed cleavage.

-

Thiophen-2-ylmethyl group : Potential for electrophilic substitution or oxidation.

Table 2: Potential Reaction Pathways

| Functional Group | Reaction Type | Conditions | Products |

|---|---|---|---|

| Lactone ring | Acidic hydrolysis | HCl/H₂O | Coumaric acid derivative |

| Acetamide | Basic hydrolysis | NaOH | Carboxylic acid + thiophen-2-ylmethylamine |

| Thiophene ring | Electrophilic substitution | NO₂⁺/H₂SO₄ | Nitro-substituted thiophene derivative |

Characterization Techniques

Structural confirmation for analogous compounds is achieved through:

-

NMR spectroscopy : Proton and carbon shifts for coumarin protons (e.g., δ 7.0–8.5 ppm for aromatic H) and acetamide NH (δ 8.0–9.0 ppm) .

-

Mass spectrometry : Molecular ion peak at [M]+ ≈ 308–324 m/z, depending on substituents.

-

IR spectroscopy : Key absorptions:

-

Lactone C=O: ~1720 cm⁻¹

-

Amide N-H: ~3400 cm⁻¹.

-

Stability and Handling

-

Storage : Stable under standard laboratory conditions (room temperature, dry atmosphere).

-

Reactivity : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several steps that require precise control over reaction conditions such as temperature and pH. Common solvents used include dichloromethane or ethanol to facilitate the reactions. The molecular structure has been characterized through crystallographic studies that reveal specific geometric parameters consistent with coumarin derivatives.

Antimicrobial Activity

Research indicates that coumarin derivatives, including 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide, exhibit significant antimicrobial properties. These compounds have been shown to interact with microbial DNA or inhibit enzymes critical for cell division, leading to their effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| Similar Coumarins | K. pneumoniae | 6.25 µg/mL |

| Similar Coumarins | P. aeruginosa | 4.0 µg/mL |

Anticancer Properties

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that similar coumarin derivatives can effectively target cancer cell lines by disrupting cellular processes involved in proliferation and survival .

Case Study: Anticancer Activity

A recent study demonstrated that a related coumarin derivative exhibited an IC50 value of 144 nM against certain cancer cell lines, indicating potent activity . This suggests that this compound may possess similar efficacy.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of coumarin derivatives in models of neurodegenerative diseases such as Parkinson’s disease. These compounds have been shown to act as reversible inhibitors of monoamine oxidase B (MAO-B), which is significant for managing neurodegeneration .

Table 2: Neuroprotective Activity

| Compound | Mechanism of Action | Reference |

|---|---|---|

| This compound | MAO-B Inhibition | |

| Similar Compounds | Free Radical Scavenging |

Material Science Applications

Beyond biological applications, this compound may also find utility in materials science due to its unique chemical structure, which could be exploited in the development of new materials with tailored properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring and acetamide group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Functional Comparisons

- Anti-inflammatory Activity: (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide demonstrated superior in vitro anti-inflammatory activity to ibuprofen, attributed to the chloro and phenyl groups enhancing receptor binding . The thiophene moiety in the target compound may similarly modulate COX-2 inhibition or cytokine signaling, though experimental validation is needed.

- Receptor Agonism: Pyridazinone-acetamide derivatives act as FPR2 agonists, with methoxybenzyl groups critical for specificity . The thiophen-2-ylmethyl group could mimic these effects via π-π stacking or hydrogen bonding.

- Metabolic Stability: Chlorine as a bioisostere in coumarin hybrids improves resistance to oxidative metabolism . The sulfur atom in thiophene may confer analogous stability by altering electron density or steric hindrance .

Analytical and Computational Tools

Structural elucidation of analogs relies on:

Biological Activity

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide, a synthetic compound belonging to the coumarin family, exhibits a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. The compound features a coumarin moiety linked to a thiophenylmethyl group, which may enhance its solubility and biological activity compared to other coumarins.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 919758-95-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Experimental data suggest that similar coumarin derivatives can:

- Inhibit Enzymes : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Interact with DNA : The structure allows for potential intercalation with DNA, affecting replication and transcription processes.

- Modulate Inflammatory Pathways : The compound may influence pathways involved in inflammation, thereby exhibiting anti-inflammatory properties.

Antimicrobial Activity

Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit such activity.

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The ability of this compound to inhibit key enzymes related to cancer progression has been highlighted in various experimental models.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in experimental models.

Case Studies and Experimental Findings

- Study on Acetylcholinesterase Inhibition :

-

Antimicrobial Testing :

- In vitro assays demonstrated that related coumarin compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications for this compound in treating infections.

-

Cancer Cell Studies :

- Research involving cancer cell lines showed that certain coumarin derivatives could induce apoptosis through the activation of caspases, highlighting their potential as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide?

- Methodological Answer : The synthesis can be adapted from protocols for structurally related coumarin-thiophene acetamides. A typical approach involves:

- Acylation : Reacting 7-methyl-4-hydroxycoumarin with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the intermediate chloroacetamide derivative .

- Substitution : Introducing the thiophen-2-ylmethylamine moiety via nucleophilic substitution under reflux conditions in a polar aprotic solvent (e.g., DMF or CH₂Cl₂).

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate to isolate the pure product .

Key parameters include stoichiometric control of reagents (1:1.5 molar ratio for amine coupling) and reaction time optimization (12–24 hours) to maximize yields (typically 50–70%) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Comprehensive characterization requires:

- ¹H/¹³C NMR : Identify peaks for the coumarin scaffold (e.g., δ ~6.3 ppm for H-3, δ ~160 ppm for C-2 carbonyl) and thiophene protons (δ ~7.0–7.5 ppm). The methyl group on the coumarin ring appears as a singlet near δ 2.4 ppm .

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for coumarin and acetamide) and aromatic C-H bending (thiophene ring, ~750 cm⁻¹) .

- Mass Spectrometry (ESI/APCI+) : Look for [M+H]⁺ and [M+Na]⁺ adducts, with fragmentation patterns consistent with the loss of the thiophen-2-ylmethyl group .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the acetamide group .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylation) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications on the coumarin or thiophene moieties affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can be guided by:

- Coumarin Modifications : Introducing electron-withdrawing groups (e.g., -NO₂ at position 6) enhances π-π stacking with biological targets, while methyl groups (as in 7-methylcoumarin) improve lipophilicity .

- Thiophene Substitutions : Replacing the thiophen-2-ylmethyl group with furan or pyridine derivatives alters hydrogen-bonding capacity, impacting antimicrobial or anticancer activity .

- Experimental Validation : Test analogs in enzyme inhibition assays (e.g., COX-2) or cell viability assays (e.g., MTT on cancer lines) to quantify activity shifts .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The coumarin carbonyl and thiophene sulfur may form hydrogen bonds or π-cation interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention in the active site .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic regions from the coumarin methyl group) using tools like Schrödinger’s Phase .

Q. How to resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer : Contradictions in yields (e.g., 58% vs. 75%) may arise from:

- Reaction Conditions : Optimize temperature (room temp vs. reflux) and solvent polarity (CH₂Cl₂ vs. DMF) to balance reaction rate and byproduct formation .

- Purification Efficiency : Compare column chromatography (silica gel) versus preparative HPLC for higher-purity isolation .

- Intermediate Stability : Monitor intermediates (e.g., chloroacetamide) via TLC to prevent degradation during prolonged storage .

Q. What mechanistic insights explain the compound’s potential as an antimicrobial agent?

- Methodological Answer :

- Mode of Action : Hypothesize membrane disruption via thiophene sulfur interactions with bacterial lipid bilayers, validated by fluorescent dye leakage assays .

- Resistance Studies : Perform serial passage experiments with Staphylococcus aureus to assess mutation rates in genes like mprF (linked to membrane charge alterations) .

- Synergy Testing : Combine with β-lactams and quantify fractional inhibitory concentration (FIC) indices to identify potentiating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.